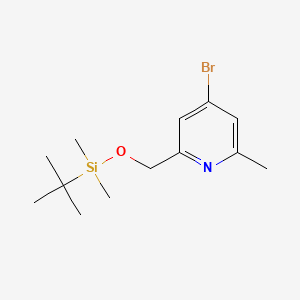
5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde is an organic compound that features a benzaldehyde core with hydroxyethyl and methoxybenzyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyethylbenzaldehyde and 4-methoxybenzyl chloride.
Reaction Steps:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzoic acid.
Reduction: 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzyl alcohol.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biological Activity: Studied for potential biological activities such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential precursor for the development of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for compounds like 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde depends on its specific application. For example, if it exhibits biological activity, it may interact with specific enzymes or receptors in biological systems. The hydroxyethyl and methoxybenzyl groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Hydroxyethyl)-2-((4-methoxyphenyl)oxy)benzaldehyde: Similar structure but with a phenyl group instead of a benzyl group.
5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzoic acid: Oxidized form of the compound.
Uniqueness
The unique combination of hydroxyethyl and methoxybenzyl groups in 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde may confer specific properties that are not present in similar compounds, such as unique reactivity or biological activity.
Propriétés
Formule moléculaire |
C17H18O4 |
|---|---|
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
5-(2-hydroxyethyl)-2-[(4-methoxyphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C17H18O4/c1-20-16-5-2-14(3-6-16)12-21-17-7-4-13(8-9-18)10-15(17)11-19/h2-7,10-11,18H,8-9,12H2,1H3 |
Clé InChI |
DFIFZBYZALRRGB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CCO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13924471.png)
![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)


![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)








